![molecular formula C17H17F3N4O B5518484 1-(2-phenylethyl)-4-[2-(trifluoromethyl)pyrimidin-4-yl]piperazin-2-one](/img/structure/B5518484.png)

1-(2-phenylethyl)-4-[2-(trifluoromethyl)pyrimidin-4-yl]piperazin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of derivatives closely related to the compound involves nucleophilic substitution reactions and refinement of conditions to improve yield and specificity. For instance, Mallesha et al. (2012) described the synthesis of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives through nucleophilic substitution reactions, showcasing the synthetic approaches relevant to the piperazine and pyrimidinone frameworks (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).

Molecular Structure Analysis

Understanding the molecular structure of such compounds, including stereochemistry and conformational preferences, is crucial for their application in drug design. Al-Omary et al. (2014) reported on the crystal structure of a related piperazine compound, providing insight into the molecular conformation and intermolecular interactions that could influence the biological activity of similar compounds (Al-Omary, Ghabbour, El-Emam, Chidan Kumar, & Fun, 2014).

Chemical Reactions and Properties

Chemical reactivity and the ability to undergo various chemical transformations are key for the development of pharmacologically active agents. The formation of reactive intermediates, such as glyoxal from the piperazine moiety, has been investigated to understand the genotoxicity and guide the design of safer compounds (Gunduz, Cirello, Klimko, Dumouchel, & Argikar, 2018).

Scientific Research Applications

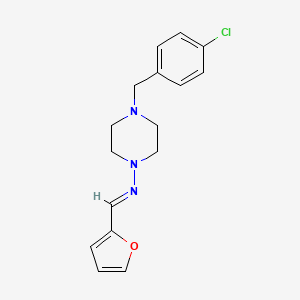

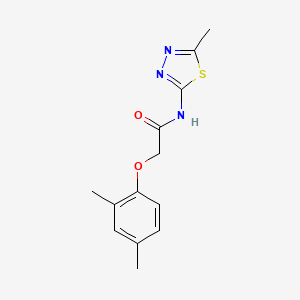

Antimicrobial Activity

Compounds with structural similarities to "1-(2-phenylethyl)-4-[2-(trifluoromethyl)pyrimidin-4-yl]piperazin-2-one" have been synthesized and evaluated for their antimicrobial properties. For instance, a study focused on the synthesis of new dithiocarbamate derivatives bearing thiazole/benzothiazole rings demonstrated significant antimicrobial activity against various microorganism strains. This suggests potential applications in developing novel antimicrobial agents (Yurttaş et al., 2016).

Antiproliferative Activity

Derivatives structurally related to the compound have been investigated for their antiproliferative effects against human cancer cell lines. A study revealed that certain 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives exhibited notable antiproliferative activity, highlighting their potential as anticancer agents (Mallesha et al., 2012).

Pharmacokinetics and Metabolism

Research into the pharmacokinetics and metabolism of related compounds, such as flumatinib, a tyrosine kinase inhibitor, has provided valuable insights into the metabolic pathways and metabolites in humans. These studies are crucial for understanding the behavior of potential therapeutic agents within the body (Gong et al., 2010).

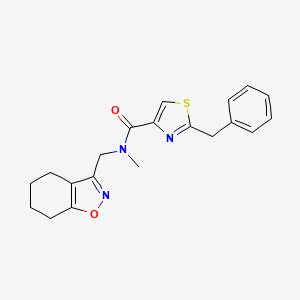

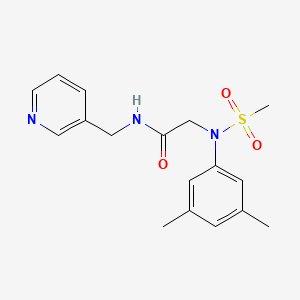

Synthesis and Characterization

The synthesis and characterization of derivatives that share core structural motifs with "1-(2-phenylethyl)-4-[2-(trifluoromethyl)pyrimidin-4-yl]piperazin-2-one" have been extensively studied. These studies not only explore the chemical properties of these compounds but also lay the groundwork for potential applications in various therapeutic areas. For example, the synthesis of novel dihydropyrimidinone derivatives incorporating piperazine or morpholine moieties showcases the versatility of these compounds in chemical synthesis (Bhat et al., 2018).

properties

IUPAC Name |

1-(2-phenylethyl)-4-[2-(trifluoromethyl)pyrimidin-4-yl]piperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F3N4O/c18-17(19,20)16-21-8-6-14(22-16)24-11-10-23(15(25)12-24)9-7-13-4-2-1-3-5-13/h1-6,8H,7,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUKFXFLZMCUEOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1C2=NC(=NC=C2)C(F)(F)F)CCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(2-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]-N-[1-(3-isoxazolyl)ethyl]-N-methylacetamide](/img/structure/B5518404.png)

![2-{5-[(3-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5518420.png)

![2-(2-chlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5518450.png)

![N-[(5-cyclohexyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-1-methylpiperidine-2-carboxamide](/img/structure/B5518452.png)

![N-methyl-2-[(3-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5518453.png)

![N-{(3R*,4R*)-1-[3-(2-fluorophenyl)propanoyl]-3-hydroxypiperidin-4-yl}isonicotinamide](/img/structure/B5518464.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-1,2,5-trimethyl-4-piperidinamine](/img/structure/B5518472.png)

![1-(3-furoyl)-4-[2-(1H-pyrazol-1-yl)butanoyl]-1,4-diazepane](/img/structure/B5518486.png)